molecular formula C17H14ClN7S B10894372 4-(4-chloro-2-ethylpyrazol-3-yl)-11,13-dimethyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene

4-(4-chloro-2-ethylpyrazol-3-yl)-11,13-dimethyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene

Cat. No.: B10894372
M. Wt: 383.9 g/mol
InChI Key: SKUYOOGXNKMDQD-UHFFFAOYSA-N
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Description

“4-(4-chloro-2-ethylpyrazol-3-yl)-11,13-dimethyl-16-thia-3,5,6,8,14-pentazatetracyclo[77002,6010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene” is a complex organic compound featuring multiple functional groups and a unique tetracyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “4-(4-chloro-2-ethylpyrazol-3-yl)-11,13-dimethyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene” involves multiple steps, starting from readily available precursors. A possible synthetic route could involve:

    Formation of the pyrazole ring: This can be achieved by reacting 4-chloro-2-ethylhydrazine with an appropriate diketone under acidic conditions.

    Construction of the tetracyclic core: This step may involve a series of cyclization reactions, possibly using transition metal catalysts to facilitate the formation of the complex tetracyclic structure.

    Introduction of the thia group: This can be done through a substitution reaction, where a sulfur-containing reagent is introduced to the intermediate compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and process optimization techniques.

Chemical Reactions Analysis

Types of Reactions

“4-(4-chloro-2-ethylpyrazol-3-yl)-11,13-dimethyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene” can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

Chemistry

The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound could be investigated for its potential as a drug candidate due to its multiple functional groups and potential biological activity.

Medicine

The compound may have potential therapeutic applications, particularly in the development of new pharmaceuticals targeting specific pathways or receptors.

Industry

In the industrial sector, this compound could be used in the development of new materials with unique properties, such as high thermal stability or specific electronic characteristics.

Mechanism of Action

The mechanism of action of “4-(4-chloro-2-ethylpyrazol-3-yl)-11,13-dimethyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene” would depend on its specific application. In a biological context, it could interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of multiple functional groups allows for diverse interactions with biological molecules.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-chloro-2-methylpyrazol-3-yl)-11,13-dimethyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene
  • 4-(4-chloro-2-ethylpyrazol-3-yl)-11,13-dimethyl-16-oxa-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene

Uniqueness

The uniqueness of “4-(4-chloro-2-ethylpyrazol-3-yl)-11,13-dimethyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene” lies in its specific combination of functional groups and tetracyclic structure, which may confer unique chemical and biological properties not found in similar compounds.

Properties

Molecular Formula

C17H14ClN7S

Molecular Weight

383.9 g/mol

IUPAC Name

4-(4-chloro-2-ethylpyrazol-3-yl)-11,13-dimethyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene

InChI

InChI=1S/C17H14ClN7S/c1-4-24-13(10(18)6-20-24)15-22-16-14-12(19-7-25(16)23-15)11-8(2)5-9(3)21-17(11)26-14/h5-7H,4H2,1-3H3

InChI Key

SKUYOOGXNKMDQD-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C=N1)Cl)C2=NN3C=NC4=C(C3=N2)SC5=C4C(=CC(=N5)C)C

Origin of Product

United States

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